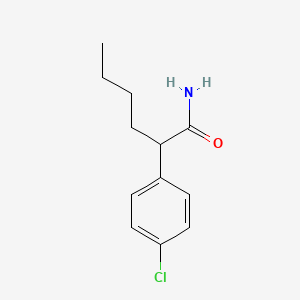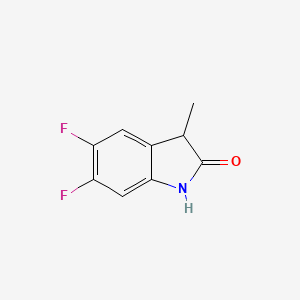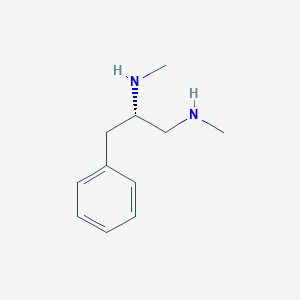
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl group and a cyclopropylaminomethyl moiety. Its molecular formula is C13H16ClN2O, and it has a molecular weight of 252.74 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide typically involves the reaction of 4-chlorobenzylamine with cyclopropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The process can be summarized as follows:
Formation of Intermediate: 4-chlorobenzylamine reacts with cyclopropylamine in the presence of a base to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the cyclopropylaminomethyl group.
N-(4-Bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Methylphenyl)acetamide: Similar structure with a methyl group instead of chlorine
Uniqueness
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is unique due to the presence of both the chloro and cyclopropylaminomethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications .
属性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC 名称 |
N-[[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H17ClN2O/c1-9(17)15-7-10-2-5-13(14)11(6-10)8-16-12-3-4-12/h2,5-6,12,16H,3-4,7-8H2,1H3,(H,15,17) |
InChI 键 |
MAMWVRADCRUMCF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC1=CC(=C(C=C1)Cl)CNC2CC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8425722.png)






![3-Methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B8425777.png)




![Phosphonic acid, P-[[(1R)-2-hydroxy-1-methylethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B8425830.png)

